FETNIM-Precursor
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Overview
Description
FETNIM-Precursor is used to synthesize [18F]FETNIM, a marker of tumor hypoxia . It is used in PET (Positron Emission Tomography) studies to evaluate the pharmacokinetic properties and analyze metabolites in human, dog, and rat plasma and urine .
Synthesis Analysis
The synthesis of [18F]FETNIM involves a nucleophilic reaction between 18 F-fluoride and the tosylated precursor, followed by hydrolysis . The decay-corrected synthesis yield of [18F]FETNIM was 13%-20%, and the synthesis time was about 50 minutes .Molecular Structure Analysis
The chemical structure of FETNIM-Precursor is 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-, [R-(R*, S*)]-2,3-butanediol .Chemical Reactions Analysis
Most of the radioactivity in plasma and urine was the unchanged tracer, whereas rat liver homogenates contained almost only metabolites of [18F]FETNIM . A large variation—3%-70%—in the radioactivity represented by unchanged [18F]FETNIM was found in rat tumor .Scientific Research Applications
[18F]FETNIM is a useful marker for quantifying tumor hypoxia in oncological patients, with the ability to develop simple protocols to quantitate its uptake in hypoxic tumors. This is particularly relevant in dynamic imaging for patients with head and neck cancer (Lehtiö et al., 2002).
The pharmacokinetic properties of [18F]FETNIM suggest its low peripheral metabolism, little defluorination, and potential metabolic trapping in hypoxic tumor tissues. This indicates its potential use in PET studies for cancer patients (Grönroos et al., 2001).
Imaging blood flow and hypoxia in head and neck cancer using [(15)O]H(2)O and [(18)F]FETNIM PET can provide insights into tumor hypoxia, and this technique is feasible for evaluating hypoxia-specific retention (Lehtiö et al., 2001).
Radiation dosimetry studies of [18F]FETNIM in cancer studies reveal that it generally has comparable radiation doses to other related radionuclide imaging procedures, making it a safe option for PET imaging (Tolvanen et al., 2002).
Development of [18F]FETNIM as a PET agent for imaging tumor hypoxia shows its potential for differentiation between hypoxic and necrotic regions in tumors, making it a valuable tool for cancer diagnosis and treatment planning (Yang et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGOOYYSZCDVQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FETNIM-Precursor |
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